

Synthesis and Characterization of Methyl 3-bromopropanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-bromopropanoate

Cat. No.: B147280

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For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromopropanoate is a valuable bifunctional molecule widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.^[1] Its structure incorporates both an ester and a reactive bromine atom, making it a versatile building block for introducing a propanoate moiety in various organic transformations, particularly through nucleophilic substitution reactions.^{[1][2]} This technical guide provides an in-depth overview of the synthesis and characterization of **methyl 3-bromopropanoate**, complete with detailed experimental protocols and a summary of its key physicochemical and spectroscopic data.

Physicochemical Properties

Methyl 3-bromopropanoate is a colorless to light yellow liquid with the following properties:

Property	Value	Reference
Molecular Formula	C ₄ H ₇ BrO ₂	[1][3]
Molecular Weight	167.00 g/mol	[4]
Density	1.53 g/mL at 25 °C	[3][5]
Boiling Point	64-66 °C at 18 mmHg	[3][5]
Refractive Index (n _{20/D})	1.458	[3][5]
Flash Point	75 °C (closed cup)	[1]
CAS Number	3395-91-3	[1][5]

Synthesis of Methyl 3-bromopropanoate

Two primary synthetic routes are commonly employed for the preparation of **methyl 3-bromopropanoate**: the hydrobromination of methyl acrylate and the esterification of 3-bromopropanoic acid.

Synthesis Workflow

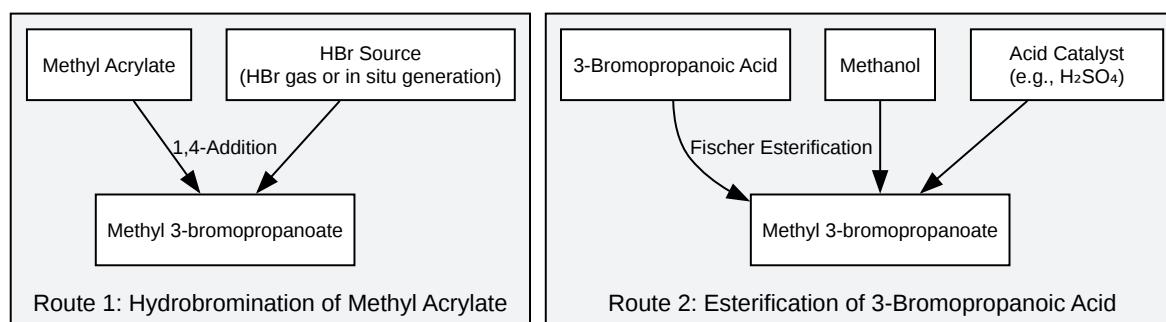


Figure 1: Synthetic Routes to Methyl 3-bromopropanoate

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Figure 1: Synthetic Routes to **Methyl 3-bromopropanoate**

Experimental Protocols

Method 1: Hydrobromination of Methyl Acrylate with Anhydrous Hydrogen Bromide

This procedure is adapted from *Organic Syntheses*.^[6]

Materials:

- Methyl acrylate (washed, dried, and inhibited with hydroquinone)
- Anhydrous ether
- Anhydrous hydrogen bromide gas
- Anhydrous sodium sulfate

Procedure:

- A solution of 258 g (3 moles) of washed and dried methyl acrylate in 500 mL of anhydrous ether is placed in a 1-L round-bottomed flask equipped with a drying tube and a gas inlet tube.^[6]
- The flask is cooled in an ice bath, and 245 g (3.03 moles) of anhydrous hydrogen bromide is passed into the solution.^[6]
- After the addition is complete, the ether is removed by distillation from a hot-water bath (80–85 °C).^[6]
- The residue is transferred to a modified Claisen distilling flask and distilled under reduced pressure.^[6]
- The product, **methyl 3-bromopropanoate**, is collected at 64–66 °C/18 mmHg.^[6] The reported yield is 80–84%.^[6]

Method 2: In situ Generation of HBr for Hydrobromination

This method is based on a patented procedure (CN111253255A) which generates hydrogen bromide in situ from the reaction of acetyl bromide with an alcohol.^[7]

Materials:

- Methyl acrylate
- Methanol
- Acetyl bromide
- Hydroquinone (inhibitor)

Procedure:

- To a reaction flask, add 86.1 g (1 mol) of methyl acrylate, 256 g (8 mol) of methanol, and 0.5 g of hydroquinone.[\[7\]](#)
- Stir the mixture at room temperature and add 124.2 g (1.1 mol) of acetyl bromide dropwise using a dropping funnel.[\[7\]](#)
- After the addition, continue stirring at room temperature for 1 hour, then increase the temperature to 50 °C and stir for an additional hour.[\[7\]](#)
- Remove the excess methanol and by-product methyl acetate by distillation.[\[7\]](#)
- The crude product is then purified by vacuum distillation to yield **methyl 3-bromopropanoate**.[\[7\]](#) A yield of 96% is reported for this method.[\[7\]](#)

Characterization of Methyl 3-bromopropanoate

The identity and purity of the synthesized **methyl 3-bromopropanoate** can be confirmed using a variety of spectroscopic techniques.

Characterization Workflow

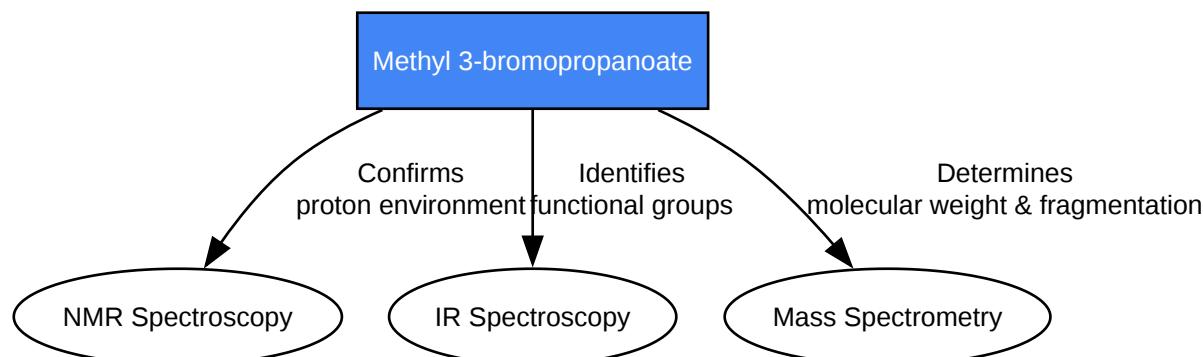


Figure 2: Spectroscopic Characterization of Methyl 3-bromopropanoate

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Figure 2: Spectroscopic Characterization of **Methyl 3-bromopropanoate**

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the electronic environment of the protons in the molecule. The spectrum of **methyl 3-bromopropanoate** in CDCl₃ typically shows three distinct signals.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~3.7	Singlet	3H	-OCH ₃
~3.5	Triplet	2H	-CH ₂ Br
~2.9	Triplet	2H	-CH ₂ COO-

Note: The exact chemical shifts can vary slightly depending on the solvent and instrument.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the ester carbonyl group and C-Br bond.

Wavenumber (cm ⁻¹)	Description
~1740	C=O stretch (ester)
~1200	C-O stretch (ester)
~650	C-Br stretch

Note: The values are approximate and represent typical ranges for these functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M^+) for **methyl 3-bromopropanoate** would be observed at m/z corresponding to its molecular weight, considering the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

m/z	Fragment
166/168	$[M]^+$ (Molecular ion)
107/109	$[M - COOCH_3]^+$
87	$[M - Br]^+$
59	$[COOCH_3]^+$

Safety Information

Methyl 3-bromopropanoate is classified as an irritant to the eyes, respiratory system, and skin.^[3] It is harmful if swallowed.^[8] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.^[8] All work should be conducted in a well-ventilated fume hood.

Applications in Drug Development and Research

Methyl 3-bromopropanoate serves as a crucial building block in the synthesis of a wide range of compounds.^[1] Its utility in medicinal chemistry is notable for the construction of various heterocyclic systems and as a precursor for molecules with anti-inflammatory and analgesic

properties.^[1] In organic synthesis, it is frequently used for the preparation of esters and other derivatives, facilitating the creation of complex molecular architectures.^{[1][9]}

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